molecular formula C9H7BrF2O2 B13603077 1-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethanone

1-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethanone

Cat. No.: B13603077
M. Wt: 265.05 g/mol
InChI Key: UIKHVPXPJGDAJS-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H7BrF2O2 It is characterized by the presence of a bromo group, a methoxy group, and two difluoro groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of 1-(4-bromo-3-methoxyphenyl)-2,2-difluoroethan-1-one. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-methoxyphenyl)-2,2-difluoroethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromo-3-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxyphenol
  • 4-bromo-3,5-dimethylphenol
  • 4-bromoacetanilide

Comparison

1-(4-bromo-3-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both bromo and difluoro groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7BrF2O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,9H,1H3

InChI Key

UIKHVPXPJGDAJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)F)Br

Origin of Product

United States

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